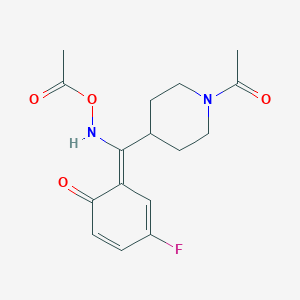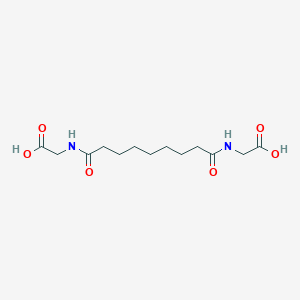
Glycine, N,N'-(1,9-dioxo-1,9-nonanediyl)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N,N'-(1,9-dioxo-1,9-nonanediyl)bis- is a chemical compound that is commonly referred to as glycine-betaine aldehyde. It is a derivative of glycine and is used in various scientific research applications.
作用機序
The mechanism of action of glycine-betaine aldehyde is not fully understood. However, it is believed that the aldehyde group on the glycine molecule interacts with proteins and enzymes, stabilizing them and preventing denaturation. Additionally, glycine-betaine aldehyde is thought to interact with water molecules, reducing the amount of free water in the cell and protecting it from osmotic stress.
Biochemical and Physiological Effects
Glycine-betaine aldehyde has several biochemical and physiological effects. It has been shown to protect cells from osmotic stress by regulating the amount of water in the cell. Additionally, glycine-betaine aldehyde has been shown to stabilize proteins and prevent protein denaturation. It has also been shown to enhance the activity of certain enzymes, leading to increased enzymatic activity.
実験室実験の利点と制限
One advantage of using glycine-betaine aldehyde in lab experiments is its ability to protect cells from osmotic stress. This makes it a useful tool in studies related to cell biology and physiology. Additionally, glycine-betaine aldehyde's ability to stabilize proteins and enhance enzyme activity makes it a useful tool in studies related to protein folding and enzymatic activity.
One limitation of using glycine-betaine aldehyde in lab experiments is its potential toxicity. While it is generally considered safe, high concentrations of glycine-betaine aldehyde can be toxic to cells. Additionally, glycine-betaine aldehyde is relatively expensive, which can limit its use in certain studies.
将来の方向性
There are several future directions for research related to glycine-betaine aldehyde. One area of research is related to its potential use in the development of new drugs. Glycine-betaine aldehyde's ability to stabilize proteins and enhance enzymatic activity makes it a potential candidate for drug development. Additionally, further research is needed to fully understand the mechanism of action of glycine-betaine aldehyde and its potential applications in various fields of science.
Conclusion
In conclusion, glycine-betaine aldehyde is a chemical compound that is used in various scientific research applications. Its ability to protect cells from osmotic stress, stabilize proteins, and enhance enzymatic activity makes it a useful tool in studies related to cell biology, protein folding, and enzymatic activity. While there are limitations to its use, glycine-betaine aldehyde has the potential to be a valuable tool in the development of new drugs and in furthering our understanding of various fields of science.
合成法
The synthesis of glycine-betaine aldehyde involves the reaction of glycine with formaldehyde and sodium cyanoborohydride. This reaction results in the formation of the aldehyde group on the glycine molecule. The resulting compound is purified using column chromatography to obtain pure glycine-betaine aldehyde.
科学的研究の応用
Glycine-betaine aldehyde has several scientific research applications. It is commonly used in studies related to osmoprotection, as it is known to protect cells from osmotic stress. It is also used in studies related to protein folding and stability, as it has been shown to stabilize proteins and prevent protein denaturation. Additionally, glycine-betaine aldehyde is used in studies related to enzyme activity, as it has been shown to enhance the activity of certain enzymes.
特性
CAS番号 |
143673-89-6 |
|---|---|
分子式 |
C13H22N2O6 |
分子量 |
302.32 g/mol |
IUPAC名 |
2-[[9-(carboxymethylamino)-9-oxononanoyl]amino]acetic acid |
InChI |
InChI=1S/C13H22N2O6/c16-10(14-8-12(18)19)6-4-2-1-3-5-7-11(17)15-9-13(20)21/h1-9H2,(H,14,16)(H,15,17)(H,18,19)(H,20,21) |
InChIキー |
BTNOMERAILJNMK-UHFFFAOYSA-N |
SMILES |
C(CCCC(=O)NCC(=O)O)CCCC(=O)NCC(=O)O |
正規SMILES |
C(CCCC(=O)NCC(=O)O)CCCC(=O)NCC(=O)O |
その他のCAS番号 |
143673-89-6 |
同義語 |
2-[8-(carboxymethylcarbamoyl)octanoylamino]acetic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



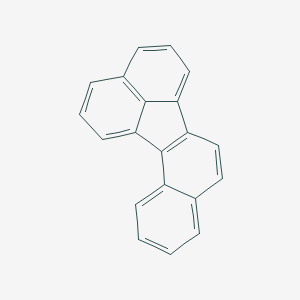


![N-[(4-chlorophenyl)methyl]pyridin-2-amine](/img/structure/B125820.png)
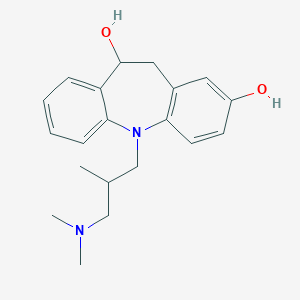


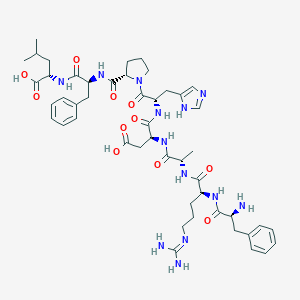
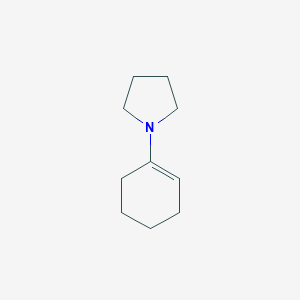
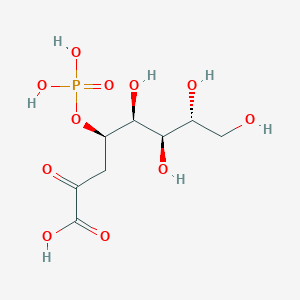


![2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine](/img/structure/B125850.png)
